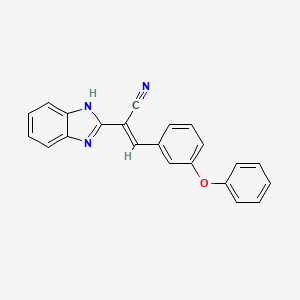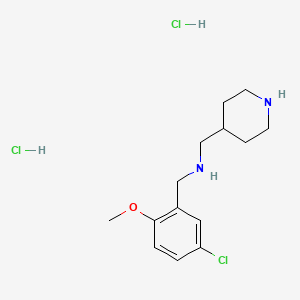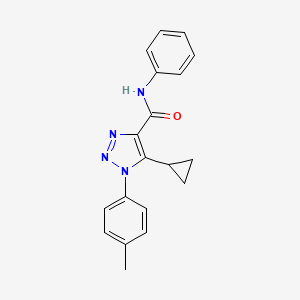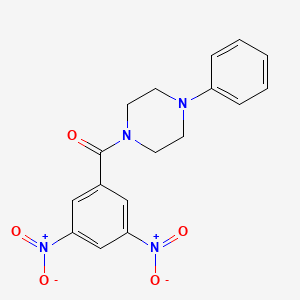
2-(1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile, also known as BPN-15606, is a novel small molecule that has attracted significant attention in the scientific community due to its potential therapeutic applications. BPN-15606 is a potent and selective inhibitor of phosphodiesterase 4D (PDE4D), which is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). In
Mécanisme D'action
2-(1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile is a selective inhibitor of PDE4D, which is an enzyme that hydrolyzes cAMP to AMP. The inhibition of PDE4D by this compound leads to an increase in intracellular cAMP levels, which in turn activates PKA and CREB signaling pathways. PKA phosphorylates various target proteins such as ion channels, transcription factors, and cytoskeletal proteins, which modulate synaptic plasticity and neuronal survival. CREB is a transcription factor that regulates the expression of various genes involved in neuronal survival and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function, reduce neuroinflammation, and enhance neuroprotection in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has also been shown to reduce depressive and anxiety-like behaviors in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier and reach the brain. It has high selectivity for PDE4D, which minimizes off-target effects. However, this compound also has some limitations for lab experiments. It has low solubility in water, which limits its use in aqueous solutions. It also has low metabolic stability, which requires frequent dosing in animal studies.
Orientations Futures
For 2-(1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile research include the development of more potent and selective PDE4D inhibitors, the optimization of pharmacokinetic properties, and the evaluation of long-term safety and efficacy in clinical trials. This compound may also have potential applications in other diseases such as stroke, traumatic brain injury, and epilepsy.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and depression. The inhibition of PDE4D by this compound leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathways. These pathways are involved in various cellular processes such as synaptic plasticity, neuroprotection, and anti-inflammatory responses.
Propriétés
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O/c23-15-17(22-24-20-11-4-5-12-21(20)25-22)13-16-7-6-10-19(14-16)26-18-8-2-1-3-9-18/h1-14H,(H,24,25)/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQHXLLYYWWPHZ-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C#N)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4689450.png)
![2-{[5-(4-ethoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4689454.png)

![N-(3-chloro-2-methylphenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}thiourea](/img/structure/B4689472.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4689487.png)
![4-chloro-N-{4-hydroxy-3-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4689493.png)
![methyl (4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)acetate](/img/structure/B4689503.png)
![N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4689504.png)
![4-oxo-4-[(4-phenoxyphenyl)amino]-2-butenoic acid](/img/structure/B4689512.png)
![3-(2-fluorobenzyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B4689519.png)

![methyl {4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4689530.png)